1-(3,5-dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine 1-(3,5-dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 946364-39-2
VCID: VC11948166
InChI: InChI=1S/C24H25N7O2/c1-16-12-17(2)14-18(13-16)24(32)30-10-8-29(9-11-30)22-21-23(26-15-25-22)31(28-27-21)19-4-6-20(33-3)7-5-19/h4-7,12-15H,8-11H2,1-3H3
SMILES: CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC)C
Molecular Formula: C24H25N7O2
Molecular Weight: 443.5 g/mol

1-(3,5-dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

CAS No.: 946364-39-2

Cat. No.: VC11948166

Molecular Formula: C24H25N7O2

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine - 946364-39-2

Specification

CAS No. 946364-39-2
Molecular Formula C24H25N7O2
Molecular Weight 443.5 g/mol
IUPAC Name (3,5-dimethylphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C24H25N7O2/c1-16-12-17(2)14-18(13-16)24(32)30-10-8-29(9-11-30)22-21-23(26-15-25-22)31(28-27-21)19-4-6-20(33-3)7-5-19/h4-7,12-15H,8-11H2,1-3H3
Standard InChI Key MVJFTCXJTNLZOD-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC)C
Canonical SMILES CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC)C

Introduction

1-(3,5-Dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound featuring a unique structural arrangement that combines a piperazine moiety with a triazolopyrimidine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural uniqueness.

Synthesis

The synthesis of 1-(3,5-dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step synthetic routes. A common approach includes the formation of the triazolopyrimidine ring and the introduction of the piperazine, dimethylbenzoyl, and methoxyphenyl groups. Each step requires careful optimization of reaction conditions to maximize yield and purity.

Biological Activities and Potential Applications

Preliminary studies indicate that this compound exhibits significant biological activities, although further research is necessary to elucidate the mechanisms behind these activities and to evaluate their efficacy in clinical settings. The compound's structural features suggest potential interactions with biological targets such as enzymes or receptors, which could influence processes like cell signaling or metabolic pathways.

Chemical Reactivity

The chemical reactivity of 1-(3,5-dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine can be attributed to the presence of multiple functional groups. Key reactions may include those typical for piperazines and triazolopyrimidines, requiring specific conditions such as controlled temperatures, solvents (e.g., ethanol or dimethylformamide), and catalysts (e.g., acids or bases) to achieve optimal yields.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(3,5-dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine, highlighting the diversity within this class of molecules. Notable examples include:

Compound NameStructureUnique Features
1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperazineContains a fluorophenyl group instead of dimethylbenzoylDifferent biological activity profile
1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-oneBis-substituted piperazine with different biological activityPotential for varied pharmacological effects
2-{4-[3-(Dibutylamino)propoxy]-3,5-dimethylbenzoyl}-4H-chromen-4-oneChromone derivative with potential anti-inflammatory propertiesDistinct structural features and applications

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